molecular formula C17H15N3O4 B2747392 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 313276-30-1

4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2747392
CAS No.: 313276-30-1
M. Wt: 325.324
InChI Key: WUZQCPFHVKSIDH-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, a 4-methoxyphenylamino group at position 4, and a methyl substituent at position 1 of the quinolinone core. The nitro group enhances electrophilic reactivity, making the compound a candidate for further functionalization, while the 4-methoxyphenylamino moiety may improve solubility and influence electronic properties .

Properties

IUPAC Name

4-(4-methoxyanilino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19-14-6-4-3-5-13(14)15(16(17(19)21)20(22)23)18-11-7-9-12(24-2)10-8-11/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQCPFHVKSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 1-methylquinolin-2-one, followed by the introduction of the 4-methoxyanilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and anilino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(4-Methoxyanilino)-1-methyl-3-aminoquinolin-2-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Position and Functional Group Effects

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound 3-NO₂, 4-(4-MeOPhNH), 1-Me Potential electrophilic reactivity
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one 3-NO₂, 4-OH, 6,7-OMe, 1-Me Nitro group enables cyclization; no reported bioactivity
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one 3-NO₂, 4-Cl, 1-Ph Chlorine enhances stability; used in intermediates
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one 3-OMe, 2-(4-MeOPh) Methoxy groups improve solubility
5-Ethyl-2-(hydroxyimino)-2,3,4,5-tetrahydrofuro[3,2-c]quinoline-3,4-dione Cyclized nitroacetyl derivative Demonstrates nitro group’s role in heterocycle formation
  • Nitro Group Position: The target’s 3-nitro group aligns with derivatives in , where nitro at position 3 facilitates cyclization and electrophilic substitution. In contrast, 6-nitro isomers (e.g., 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one) show distinct reactivity due to steric and electronic differences .
  • Amino vs.

Key Differences and Implications

Electronic Effects: The 4-methoxyphenylamino group in the target compound likely increases electron density at position 4 compared to chloro- or hydroxy-substituted analogs, altering reactivity in nucleophilic attacks .

Solubility: Methoxy and amino groups may enhance aqueous solubility relative to purely aromatic or halogenated derivatives (e.g., 4-chloro-3-nitroquinolinones) .

Synthetic Flexibility: The nitro group at position 3 allows for reduction to amines or participation in cycloadditions, a feature exploited in pyrazolo[4,3-c]quinoline synthesis .

Biological Activity

4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is C16H16N3O3, with a molecular weight of approximately 284.32 g/mol. The compound features a nitro group, methoxy group, and an amino group attached to a quinoline backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be pivotal in treating diseases such as cancer and bacterial infections.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are crucial in disease progression.

Biological Activities

Research has revealed several significant biological activities associated with 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one:

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens. Its mechanism includes:

  • Disruption of Bacterial Cell Walls : This leads to cell lysis and death.
  • Inhibition of Bacterial Enzymes : Such as those involved in metabolic pathways essential for bacterial survival.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one. Below are some key findings:

StudyBiological ActivityFindings
AnticancerInduces apoptosis in breast cancer cells with an IC50 value of 25 µM.
AntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL.
Enzyme InhibitionInhibits ALOX15 with a Ki value of 200 nM, showing selectivity over other isoforms.

Comparative Analysis

When compared to similar compounds within the quinoline class, 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one shows enhanced potency due to its unique functional groups. Here is a comparison table:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AModerate (IC50 = 50 µM)Low (MIC = 30 µg/mL)No significant inhibition
Compound BHigh (IC50 = 20 µM)Moderate (MIC = 20 µg/mL)Moderate inhibition
4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one High (IC50 = 25 µM) High (MIC = 15 µg/mL) High (Ki = 200 nM)

Q & A

Q. Notes

  • Structural analogs (e.g., chlorinated or methylated derivatives) provide comparative insights into structure-activity relationships .
  • Contradictions in biological data often arise from assay heterogeneity; systematic replication is critical .

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